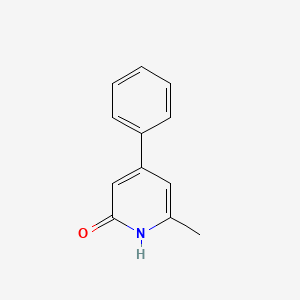

6-Methyl-4-phenylpyridin-2(1h)-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-methyl-4-phenyl-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c1-9-7-11(8-12(14)13-9)10-5-3-2-4-6-10/h2-8H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHNNNJUVFOSIHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)N1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70297107 | |

| Record name | 6-Methyl-4-phenylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70297107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63404-83-1 | |

| Record name | MLS002706551 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114085 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Methyl-4-phenylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70297107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Methyl 4 Phenylpyridin 2 1h One and Analogous Pyridinone Structures

Established Approaches for 2-Pyridinone Ring Construction

The construction of the 2-pyridinone ring is a well-explored area of heterocyclic chemistry, with numerous established methods. These approaches often involve the formation of the heterocyclic ring from acyclic precursors through various cyclization strategies.

One common approach involves the reaction of 2-cyanoacetamide (B1669375) with benzylideneacetone (B49655) in the presence of a base like potassium tert-butoxide in dimethyl sulfoxide (B87167) (DMSO). researchgate.net This reaction leads to the formation of 3-cyano-6-methyl-4-phenylpyridin-2(1H)-one, a close analog and potential precursor to the target molecule. researchgate.net Subsequent hydrolysis of the cyano group can yield the corresponding carboxamide. researchgate.net

Cyclization and Cycloaddition Reactions in Pyridinone Synthesis

Cyclization and cycloaddition reactions are fundamental to the synthesis of pyridinone structures. These reactions can be broadly categorized based on the nature of the ring-forming step.

Intramolecular cyclization of amides derived from β-enamino ketones is a known method for preparing 3-substituted 4,6-dimethylpyridin-2(1H)-ones. researchgate.net For instance, the cyclization of N-(1-methyl-3-oxobut-1-en-1-yl)phenylacetamide in the presence of a strong base like potassium tert-butylate in tetrahydrofuran (B95107) (THF) can yield 4,6-dimethyl-3-phenylpyridin-2(1H)-one. researchgate.net This highlights the potential for intramolecular reactions to construct the pyridinone core.

Diels-Alder reactions, a type of [4+2] cycloaddition, using nucleophilic 2-pyridones have been employed for the regiocontrolled and stereocontrolled synthesis of unsaturated, bridged, bicyclic lactams. acs.org While not directly forming the pyridinone ring itself in this context, it showcases the utility of the pyridinone system in cycloaddition chemistry. Another approach involves a [4+2] annulation of in situ generated azadienes from N-propargylamines and active methylene (B1212753) compounds to produce structurally diverse 2-pyridones in good yields. organic-chemistry.org

Furthermore, a general strategy for converting [2.2.2]-diazabicyclic alkene structures to 2-pyridone products through cycloreversion has been reported. nih.gov This method involves the extrusion of cyanate (B1221674) derivatives from a primed aza-bridging function in the bicyclic scaffold upon microwave heating. nih.gov A one-pot Curtius rearrangement of dienyl carboxylic acids followed by a 6π-electrocyclization process has also been developed to form substituted 2-pyridone products. acs.org

| Reaction Type | Reactants | Product Type | Reference |

| Intramolecular Cyclization | N-(1-methyl-3-oxobut-1-en-1-yl)phenylacetamide | 4,6-dimethyl-3-phenylpyridin-2(1H)-one | researchgate.net |

| [4+2] Annulation | N-propargylamines and active methylene compounds | 2-Pyridones | organic-chemistry.org |

| Cycloreversion | [2.2.2]-diazabicyclic alkene structures | 2-Pyridones | nih.gov |

| 6π-Electrocyclization | Dienyl carboxylic acids | 2-Pyridones | acs.org |

Transition Metal-Catalyzed Synthetic Routes

Transition metal catalysis has emerged as a powerful tool for the synthesis of pyridinone scaffolds, offering high efficiency and selectivity. sioc-journal.cn These methods often involve the activation of otherwise inert C-H bonds or the catalysis of condensation and cross-coupling reactions. sioc-journal.cn

The Povarov reaction is a formal [4+2] cycloaddition between an aromatic imine and an electron-rich alkene, typically catalyzed by a Lewis acid, to produce quinolines. wikipedia.org Variations of this reaction can be applied to the synthesis of fused pyridinone structures. For example, a BF3·OEt2 catalyzed intramolecular Povarov reaction has been used to synthesize chromenopyridine fused thiazolino-2-pyridone peptidomimetics. nih.govaminer.orgacs.org This reaction demonstrates the utility of condensation methodologies in building complex heterocyclic systems containing a pyridinone moiety. nih.govaminer.orgacs.org

Transition metal-catalyzed C-H activation has become a highly atom- and step-economical strategy for functionalizing pyridone derivatives. sioc-journal.cn Various metals, including rhodium and palladium, have been employed to catalyze the direct arylation, alkylation, and annulation of pyridone rings. sioc-journal.cnthieme-connect.combeilstein-journals.org For instance, rhodium-catalyzed oxidative annulations of acrylamides with alkynes provide a route to 2-pyridones. acs.org While early methods using rhodium had limitations, such as the need for superstoichiometric amounts of oxidants, newer systems using inexpensive ruthenium catalysts have expanded the scope of this reaction to include a wider range of substrates. acs.org

Palladium-catalyzed C-H functionalization has also been developed. A palladium-catalyzed direct diarylation of pyridines has been achieved using a transient activator strategy, requiring both (MeO)2SO2 and Cu2O. nih.gov This method allows for the arylation at both the 2- and 6-positions of an in situ generated N-methylpyridinium salt. nih.gov

| Catalyst | Reaction Type | Reactants | Product Type | Reference |

| Ruthenium | Oxidative Annulation | Acrylamides and Alkynes | 2-Pyridones | acs.org |

| Rhodium | C-H Activation/Bromination | 2-benzyl-6-phenylpyridine | ortho-phenyl brominated product | thieme-connect.com |

| Palladium | Direct Diarylation | Pyridines and Arylating Agents | 2,6-Diarylpyridines | nih.gov |

Application of Lewis and Brønsted Acid Catalysis

Both Lewis and Brønsted acids play a crucial role in the synthesis of pyridinone and related pyridine (B92270) structures by activating substrates towards nucleophilic attack or by promoting cyclization reactions.

Lewis acids, such as zinc nitrate, can activate pyridines for nucleophilic aromatic substitution and conjugate addition reactions. bath.ac.uknih.gov This activation occurs through the coordination of the Lewis acid to the nitrogen atom of the pyridine ring, which enhances its electrophilicity. nih.gov Bismuth(III) salts are also utilized as Lewis acids in various transformations. digitellinc.com The Bohlmann-Rahtz heteroannulation reaction, which generates highly functionalized pyridines from enamino esters and alkynones, can be efficiently catalyzed by Lewis acids like ytterbium(III) trifluoromethanesulfonate (B1224126) and zinc(II) bromide. researchgate.net

Brønsted acid catalysis is also effective in promoting the synthesis of pyridinone and related heterocyclic systems. acs.orgrsc.orgrsc.org For example, a Brønsted acid-catalyzed tandem cyclization of diynones with amines can selectively produce 4-pyridone derivatives. acs.org Furthermore, Brønsted acids can enhance the reactivity of other catalytic systems, as seen in the copper-catalyzed atroposelective cycloisomerization to form axially chiral arylquinolizones, where the Brønsted acid is believed to alter the enol/keto tautomeric ratio of the substrate. nih.gov

| Catalyst Type | Catalyst Example | Reaction Type | Reactants | Product Type | Reference |

| Lewis Acid | Ytterbium(III) trifluoromethanesulfonate | Bohlmann-Rahtz Heteroannulation | Enamino esters and Alkynones | Pyridines | researchgate.net |

| Lewis Acid | Zinc Nitrate | Nucleophilic Aromatic Substitution | Pyridines and Nucleophiles | Functionalized Pyridines | nih.gov |

| Brønsted Acid | p-TsOH | Tandem Cyclization | Diynones and Amines | 4-Pyridones | acs.org |

| Brønsted Acid | - | Enhancement of Copper Catalysis | Pyridine derivatives | Axially chiral arylquinolizones | nih.gov |

Annulation Reactions of Pyridine Derivatives with Electrophiles

Annulation reactions, where a new ring is fused onto an existing one, provide a powerful strategy for constructing complex polycyclic systems containing a pyridine or pyridinone core. acs.orgrsc.org These reactions often involve the condensation of pyridine derivatives with bifunctional electrophiles.

For instance, pyridine-2,3- and -3,4-dicarboxylates can be condensed with dialkyl succinates and glutarates to form quinoline (B57606) and isoquinoline (B145761) derivatives, which can be further functionalized. rsc.org Another approach involves the annulation of stabilized esters with vinamidinium hexafluorophosphate (B91526) salts to yield 2-pyridones. acs.org A self-[3+2] annulation reaction of pyridinium (B92312) salts has also been developed for the synthesis of N-indolizine-substituted pyridine-2(1H)-ones under mild, catalyst-free conditions. rsc.org

Multicomponent Reactions (MCRs) for 2-Pyridinone Synthesis

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. scite.ai This approach is valued for its operational simplicity, time and energy savings, and high convergence. scite.ai MCRs are a powerful tool in medicinal and organic chemistry for creating structurally complex molecules like 2-pyridones. scite.aibeilstein-journals.org

A notable example is the three-component condensation of alkenes, ketones, and ammonium (B1175870) acetate (B1210297) under solvent-free conditions, which yields 4,6-diaryl-3-cyano-2-pyridone derivatives. sigmaaldrich.com This green chemistry approach offers high yields and short reaction times compared to traditional methods. sigmaaldrich.com Similarly, MCRs have been employed in the synthesis of 3,4-dihydro-2(1H)-pyridones using Meldrum's acid, an aldehyde, and a β-ketoester derivative in the presence of ammonium acetate. medchemexpress.combeilstein-journals.org These reactions can be enhanced through techniques like infrared irradiation, which allows for solvent-free conditions. beilstein-journals.org

The versatility of MCRs makes them suitable for generating diverse libraries of 2-pyridone-containing heterocycles, which are recognized as privileged scaffolds in drug discovery due to their favorable physicochemical properties. scite.ai

Specific Synthesis of 6-Methyl-4-phenylpyridin-2(1H)-one and Key Precursors

The synthesis of the target compound, this compound, often proceeds through the formation and transformation of key intermediate structures.

Synthetic Pathways Involving 2-Cyanoacetamide and Benzylideneacetone

A key pathway to a precursor of the title compound involves the reaction between 2-cyanoacetamide and benzylideneacetone. This reaction, conducted in dimethyl sulfoxide (DMSO) with potassium tert-butoxide as a base, yields 3-cyano-6-methyl-4-phenylpyridin-2(1H)-one. nih.gov This cyano-substituted pyridinone is a crucial intermediate that can be further modified. Acidic hydrolysis of this intermediate converts the cyano group into a carboxamide, resulting in 6-methyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carboxamide. nih.gov

Table 1: Synthesis of 3-Cyano-6-methyl-4-phenylpyridin-2(1H)-one

| Reactants | Solvent | Base | Product |

|---|

Preparation of 3-Amino-6-methyl-4-phenylpyridin-2(1H)-one

The amino derivative, 3-amino-6-methyl-4-phenylpyridin-2(1H)-one, is another important precursor and can be synthesized from the previously mentioned carboxamide. nih.gov The conversion is achieved by heating 6-methyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carboxamide with an alkali. nih.gov This amino-pyridinone can then undergo further reactions, such as acylation or reaction with aldehydes to form Schiff bases, leading to a variety of derivatives. nih.gov

Derivation from 4-Hydroxy-6-methyl-2-pyrone (B586867)

An alternative synthetic route utilizes 4-hydroxy-6-methyl-2-pyrone as a starting material. This readily available compound can react with primary amines to yield N-substituted 2-pyridinones. scite.ai Specifically, the reaction of 4-hydroxy-6-methyl-2-pyrone with aniline (B41778) has been shown to produce 4-hydroxy-6-methyl-1-phenylpyridin-2(1H)-one, a closely related derivative of the target compound. scite.ai The reaction typically involves heating the pyrone with the amine in a suitable solvent like water. scite.ai This transformation highlights the utility of 4-hydroxy-2-pyrones as versatile precursors for pyridinone synthesis. beilstein-journals.org

Advanced Synthetic Techniques for Diversified Pyridinone Derivatives

Modern synthetic chemistry employs advanced techniques to create diverse and stereochemically defined pyridinone structures.

Enzymatic Approaches in 3,4-Dihydro-2(1H)-pyridone Synthesis

Enzymatic methods offer a green and highly selective approach to synthesizing chiral pyridinone derivatives. In the context of 3,4-dihydro-2(1H)-pyridone (3,4-DHPo) synthesis, enzymes are used for asymmetric synthesis and kinetic resolution. medchemexpress.com For instance, the enzyme Candida antarctica lipase (B570770) B (CAL-B) has been successfully used in the enzymatic hydrolysis of racemic 4-aryl-5-(tert-butoxycarbonyl)-6-methyl-3,4-dihydro-2(1H)-pyridones. This process allows for the separation of enantiomers, yielding optically active (S)-derivatives with high enantiomeric excess. Such chemoenzymatic strategies are crucial for producing enantiomerically pure compounds, which is often a requirement for biologically active molecules. medchemexpress.com

Table 2: Enzymatic Hydrolysis of 3,4-Dihydro-2(1H)-pyridone Derivatives

| Substrate | Enzyme | Solvent | Product | Outcome |

|---|

Synthetic Routes to this compound and its Analogs

The synthesis of this compound and related pyridinone structures is a focal point of research due to their significance as scaffolds in medicinal chemistry. Various synthetic strategies have been developed to access these compounds, ranging from asymmetric methodologies for creating optically pure products to efficient one-pot sequences and the use of specific reaction intermediates. This article explores key synthetic approaches for this class of compounds.

3 One-Pot Reaction Sequences for Enhanced Synthetic Efficiency

One-pot reactions and multicomponent reactions (MCRs) are powerful tools in organic synthesis, offering increased efficiency by reducing the number of purification steps, saving time, and minimizing waste. acsgcipr.org Several one-pot methods have been developed for the synthesis of substituted pyridinones and pyridines, which could be applied to the synthesis of this compound.

A variety of MCRs have been reported for the synthesis of bioactive 2-pyridone-containing heterocycles. rsc.orgnih.gov These reactions often involve the condensation of simple, readily available starting materials. For example, a three-component reaction of aromatic aldehydes, malononitrile, and 4-hydroxy-1,6-dimethylpyridin-2(1H)-one has been used to synthesize pyrano[3,2-c]pyridones. nih.govrsc.org Another example is the four-component reaction of aromatic aldehydes, substituted acetophenones, ethyl cyanoacetate, and ammonium acetate to produce 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles. nih.gov These MCRs demonstrate the feasibility of constructing highly substituted pyridone cores in a single step.

A simple, base-catalyzed three-component reaction of ynals, isocyanates, and amines or alcohols can provide highly decorated pyridine derivatives with good yields and high regioselectivities. organic-chemistry.org This metal-free and environmentally benign method offers a versatile approach to a wide range of substituted pyridines. organic-chemistry.org

A one-pot strategy for synthesizing 4-arylpyrazolo[3,4-b]pyridin-6-ones involves the reaction of 5-aminopyrazoles with 4-arylidene-2-phenyloxazol-5(4H)-ones (azlactones) under solvent-free conditions, followed by elimination in a superbasic medium. nih.govbeilstein-journals.org While leading to a fused ring system, this method highlights the efficiency of one-pot procedures in constructing complex heterocyclic frameworks.

The following table summarizes representative one-pot synthetic strategies for pyridone and pyridine derivatives:

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Reference |

| Three-component | Aromatic aldehydes, malononitrile, 4-hydroxy-1,6-dimethylpyridin-2(1H)-one | Triethylamine, EtOH, reflux | Pyrano[3,2-c]pyridones | nih.govrsc.org |

| Four-component | Aromatic aldehydes, acetophenones, ethyl cyanoacetate, ammonium acetate | Refluxing ethanol | 4,6-Diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles | nih.gov |

| Three-component | Ynals, isocyanates, amines/alcohols | DIPEA, THF | 2,3,6-Substituted pyridines | organic-chemistry.org |

| One-pot | 5-Aminopyrazoles, azlactones | Solvent-free, then t-BuOK/DMSO | 4-Arylpyrazolo[3,4-b]pyridin-6-ones | nih.govbeilstein-journals.org |

4 Utilization of Blaise Reaction Intermediates in Pyridinone Formation

The Blaise reaction, which traditionally involves the reaction of a nitrile with an α-haloester in the presence of zinc to form a β-enamino ester or a β-keto ester, provides a powerful tool for constructing precursors to pyridinones. researchgate.netorganic-chemistry.org The in-situ generated Blaise reaction intermediate, a zinc-enolate, can be trapped by various electrophiles to build more complex structures. acs.org

A significant application of this methodology is the one-pot synthesis of 2-pyridone derivatives through the chemo- and regioselective tandem Blaise reaction of nitriles with propiolates. acs.org In this process, the Blaise intermediate is generated in situ from an α-bromoester (like ethyl bromoacetate) and a nitrile, which then undergoes a Michael addition to a propiolate. Subsequent proton transfer, rearrangement, and intramolecular cyclization lead to the formation of the 2-pyridone ring. acs.org This method is operationally simple and avoids the pre-formation of β-enaminocarbonyl compounds. acs.org A wide array of nitriles, including aromatic, heteroaromatic, and aliphatic ones, can be successfully employed. acs.org

For the synthesis of this compound, this would conceptually involve the reaction of benzonitrile (B105546) (to provide the 4-phenyl group) with an appropriate α-bromoester and a crotonate derivative (to provide the 6-methyl group and the remaining carbon atoms of the ring).

A related vinylogous Blaise reaction has also been developed for the synthesis of C(6)-substituted pyridin-2-ones. This reaction utilizes ethyl 4-bromocrotonate, which reacts with various nitriles in the presence of zinc to assemble the pyridine ring in a single step. researchgate.net

Furthermore, tandem one-pot reactions using Blaise intermediates have been extended to the synthesis of polysubstituted pyridines from nitriles, Reformatsky reagents, and 1,3-enynes. acs.orgnih.govdeepdyve.com These reactions proceed via a regio- and chemoselective addition of the Blaise intermediate to the 1,3-enyne, followed by an isomerization/cyclization/aromatization cascade. acs.orgnih.gov

The following table outlines the key features of pyridinone synthesis via Blaise reaction intermediates:

| Reaction | Key Reactants | Intermediate | Key Transformation | Product | Reference |

| Tandem Blaise Reaction | Nitrile, α-Bromoester, Propiolate | Zinc-enolate (Blaise intermediate) | Michael addition, cyclization | 2-Pyridone derivatives | acs.org |

| Vinylogous Blaise Reaction | Nitrile, Ethyl 4-bromocrotonate | Organozinc intermediate | [C4 + CN] cycloaddition | C(6)-substituted pyridin-2-ones | researchgate.net |

| Tandem Blaise/Enyne Reaction | Nitrile, Reformatsky reagent, 1,3-Enyne | Zinc-enolate (Blaise intermediate) | Addition to enyne, cascade cyclization | Polysubstituted pyridines | acs.orgnih.govdeepdyve.com |

Chemical Reactivity and Functionalization Strategies of 6 Methyl 4 Phenylpyridin 2 1h One

Selective Functionalization of the Pyridinone Core (N1, C3, C5, C6)

The selective functionalization of the 6-methyl-4-phenylpyridin-2(1H)-one core at its various reactive sites, including the nitrogen atom (N1) and the carbon atoms (C3, C5, and C6), is crucial for the development of new derivatives with tailored properties.

C-H and N-H Activation Reactions for Direct Derivatization

Direct C-H and N-H activation reactions represent an efficient and atom-economical approach to introduce new functional groups onto the pyridinone scaffold. While specific examples for the direct C-H activation of this compound are not extensively detailed in the provided search results, the general principles of C-H activation in similar heterocyclic systems are well-established. For instance, palladium-catalyzed direct hydroxylation of 2-phenylpyridines has been reported, proceeding through a cyclometalated intermediate. This suggests that similar transition-metal-catalyzed reactions could be employed for the selective functionalization of the phenyl or pyridinone rings of the title compound.

The N-H bond at the N1 position is readily activated for various substitution reactions. This is a common feature of 2-pyridone systems, allowing for alkylation, arylation, and acylation reactions at the nitrogen atom.

Electrophilic and Nucleophilic Substitution Reactions

The pyridinone ring in this compound exhibits distinct reactivity towards electrophilic and nucleophilic reagents. The electron-rich nature of the pyridinone ring generally favors electrophilic substitution, while the presence of activating or deactivating groups can influence the regioselectivity of these reactions.

Nucleophilic substitution reactions are also possible, particularly at positions activated by suitable leaving groups. The pyridine (B92270) ring is generally more susceptible to nucleophilic attack than to electrophilic substitution. For instance, the conversion of pyridin-2-ones to 2-chloropyridines using reagents like phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) is a common strategy to introduce a good leaving group, facilitating subsequent nucleophilic substitution reactions. mdpi.com

Synthesis of 3-(Arylmethylamino)-6-methyl-4-phenylpyridin-2(1H)-one Derivatives

A significant area of research has focused on the synthesis of 3-amino and substituted amino derivatives of this compound, as these compounds have shown promising biological activities. mdpi.comresearchgate.net A key method for preparing 3-(arylmethylamino) derivatives involves a two-step process starting from 3-amino-6-methyl-4-phenylpyridin-2(1H)-one. mdpi.comresearchgate.net

Mechanism of Schiff Base Formation and Subsequent Reduction

The synthesis of 3-(arylmethylamino)-6-methyl-4-phenylpyridin-2(1H)-one derivatives proceeds through the formation of a Schiff base intermediate. mdpi.comresearchgate.net The mechanism involves the following key steps:

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the primary amino group of 3-amino-6-methyl-4-phenylpyridin-2(1H)-one on the carbonyl carbon of an aromatic aldehyde. researchgate.netyoutube.com This leads to the formation of an unstable hemiaminal (carbinolamine) intermediate. researchgate.neteijppr.com

Dehydration: The hemiaminal then undergoes dehydration, typically under acidic or basic conditions, to form the stable imine, or Schiff base (-C=N-). researchgate.netyoutube.com This step is often the rate-determining step of the reaction. eijppr.com

Reduction: The resulting Schiff base is then reduced to the corresponding 3-(arylmethylamino) derivative. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reducing agent for this transformation, selectively reducing the imine double bond. mdpi.comresearchgate.net

This two-step sequence provides a versatile method for introducing a variety of substituted arylmethyl groups at the 3-position of the pyridinone ring.

Acylation Reactions of Amino-Substituted Pyridinones

The amino group in 3-amino-6-methyl-4-phenylpyridin-2(1H)-one and its derivatives is nucleophilic and can readily undergo acylation reactions with various acylating agents. For instance, reactions with acyl halides can lead to the formation of N-acylated derivatives. researchgate.net This provides another avenue for modifying the structure and properties of these pyridinone compounds.

Heterocyclic Annulation and Scaffold Modifications of the Pyridinone Ring

The this compound scaffold can be further elaborated through heterocyclic annulation reactions, leading to the formation of more complex fused ring systems. For example, the reaction of N1,N2-bis(6-methyl-2-oxo-4-phenyl-1,2-dihydropyridin-3-yl)oxalylamide in the presence of POCl₃ results in the formation of a bis-oxazolo[5,4-b]pyridine derivative. researchgate.net

Furthermore, N-phenacyl derivatives of related pyridones have been shown to undergo cyclization under acidic or basic conditions to form indolizine (B1195054) or oxazolopyridinium systems, respectively. nih.gov These transformations highlight the versatility of the pyridinone ring as a building block for constructing diverse heterocyclic architectures.

Formation of Oxazolo[5,4-b]pyridin-2(1H)-one Systems

The synthesis of fused oxazolopyridine systems represents a significant functionalization strategy for pyridinone derivatives. These scaffolds are of interest in medicinal chemistry. ontosight.ainih.gov The formation of oxazolo[5,4-b]pyridin-2(1H)-one from a 3-amino-pyridin-2-one precursor is a key transformation. This cyclization can be achieved by reacting a 3-amino-2-hydroxypyridine (B57635) derivative with reagents like 4-cyanobenzoic acid in the presence of a condensing agent such as polyphosphoric acid ethyl ester (PPSE) or polyphosphoric acid (PPA) at elevated temperatures. clockss.org

While direct synthesis from 3-amino-6-methyl-4-phenylpyridin-2(1H)-one is not explicitly detailed in the reviewed literature, analogous transformations on similar pyridinone cores suggest a viable pathway. The general approach involves the condensation of an ortho-amino-hydroxy pyridine with a carboxylic acid derivative. clockss.org The oxazolo[5,4-b]pyridin-2(1H)-one scaffold is recognized for its potential pharmacological properties, including applications in treating diseases of the central nervous system, infectious diseases, or cancer. ontosight.ai

Table 1: General Conditions for Oxazolopyridine Synthesis

| Precursor | Reagent | Conditions | Product Type |

|---|---|---|---|

| 5-Bromo-3-hydroxy-2-aminopyridine | 4-Cyanobenzoic Acid | PPSE or PPA, 200°C | Oxazolo[4,5-b]pyridine |

| 5-Bromo-3-hydroxy-2-aminopyridine | (4-Piperidinyl)acetic acid | PPSE or PPA, 200°C | Oxazolo[4,5-b]pyridine |

This table presents analogous reactions for the formation of oxazolopyridine systems, as described in the literature for similar precursors. clockss.org

Cyclocondensation to Pyrido[2,3-b]nih.govontosight.aioxazin-2(3H)-one Derivatives

The pyridinone scaffold can be elaborated into more complex fused systems, such as pyrido[2,3-b]oxazinones. These structures are accessible through cyclocondensation reactions. For instance, pyridyl-substituted 1,3,5-triazines have been synthesized through a one-step cyclocondensation of 4H-pyrido clockss.orgnih.govoxazin-4-ones with amidines. nih.gov This highlights the reactivity of the pyridoxazinone core and its utility in accessing complex heterocyclic systems. While the specific synthesis of pyrido[2,3-b] nih.govontosight.aioxazin-2(3H)-one from this compound is not prominently featured, related structures like 1-Methyl-2,3-dihydro-1H-pyrido[2,3-b] ontosight.ainih.govoxazine-6-carbaldehyde have been reported, confirming the stability and accessibility of the pyrido[2,3-b]oxazine framework. bldpharm.com The synthesis of such fused rings often involves intramolecular cyclization of appropriately substituted pyridinone precursors, for example, by reacting a 2-hydroxypyridine (B17775) bearing a reactive functional group at the C3 position.

Synthesis of Thiourea (B124793) Derivatives from Aminopyridinones

A significant functionalization pathway for aminopyridinones is their conversion to thiourea derivatives. These compounds are recognized for a wide spectrum of biological activities. mdpi.comnih.govresearchgate.net The synthesis is typically achieved through the reaction of a 3-aminopyridin-2(1H)-one with an appropriate isothiocyanate. nih.gov

Specifically, derivatives of 3-amino-4-phenylpyridin-2-one have been synthesized by reacting them with allyl-, acetyl-, and phenylisothiocyanate to yield the corresponding thiourea compounds. nih.gov This reaction provides a straightforward method to introduce structural diversity to the pyridinone core.

Table 2: Synthesis of Thiourea Derivatives from 3-Aminopyridin-2(1H)-ones

| Aminopyridinone Starting Material | Isothiocyanate Reagent | Resulting Thiourea Derivative |

|---|---|---|

| 3-Amino-4,6-dimethylpyridin-2(1H)-one | Phenylisothiocyanate | 1-(4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea |

| 3-Amino-4-phenylpyridin-2-one | Allylisothiocyanate | 1-Allyl-3-(2-oxo-4-phenyl-1,2-dihydropyridin-3-yl)thiourea |

| 3-Amino-4-phenylpyridin-2-one | Acetylisothiocyanate | 1-Acetyl-3-(2-oxo-4-phenyl-1,2-dihydropyridin-3-yl)thiourea |

Adapted from research on the synthesis of thiourea derivatives from various aminopyridinones. nih.gov

Research has shown that certain thiourea derivatives of pyridinones exhibit notable biological activity. For example, 1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea demonstrated significant inhibitory activity against the α-glucosidase enzyme, with an IC₅₀ value of 9.77 mM. nih.gov

Exploratory Reactivity Studies and Versatility of the Pyridinone Scaffold

The pyridin-2(1H)-one ring system is a versatile and valuable scaffold in medicinal chemistry and materials science. ontosight.airesearchgate.net Its utility is demonstrated by its role as a key intermediate in the synthesis of a wide range of more complex molecules. researchgate.netnih.gov For example, 4-hydroxy-6-methylpyridin-2(1H)-one, a close analogue of the title compound, serves as a crucial building block for second-generation non-nucleoside inhibitors of HIV-1 reverse transcriptase. researchgate.netnih.gov

The functional groups on the pyridinone ring—the N-H, the C4-substituent, the C6-methyl group, and the enolizable ketone—offer multiple sites for chemical modification. The nitrogen atom can be alkylated or arylated, the C3 and C5 positions are susceptible to electrophilic substitution, and the 4-position can be functionalized to introduce diverse substituents. This versatility allows for the fine-tuning of the molecule's steric and electronic properties, which is crucial for developing compounds with specific biological targets. The ability to generate complex scaffolds, such as pyrido[3',2':4,5]thieno[3,2-d]pyrimidines, further illustrates the synthetic potential of pyridinone derivatives. researchgate.net

Spectroscopic and Advanced Structural Characterization of 6 Methyl 4 Phenylpyridin 2 1h One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Detailed NMR data, including chemical shifts (δ), coupling constants (J), and signal multiplicities for 6-Methyl-4-phenylpyridin-2(1H)-one, are not available in the searched resources.

Proton NMR (¹H-NMR) Analysis and Comprehensive Signal Assignment

A specific ¹H-NMR spectrum and its corresponding signal assignments for this compound could not be located.

Carbon-13 NMR (¹³C-NMR) Analysis

A specific ¹³C-NMR spectrum and a list of chemical shifts for the carbon atoms of this compound were not found.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Determination

While the principles of COSY, HSQC, and HMBC are well-established for determining molecular connectivity, the application of these techniques to this compound has not been documented in the available literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Specific mass spectrometry data, including molecular ion peaks and fragmentation patterns under different ionization conditions for this compound, could not be sourced.

Electron Impact (EI) Mass Spectrometry

No EI mass spectrum for this compound was found.

Electrospray Ionization (ESI) Mass Spectrometry and High-Resolution Mass Spectrometry (HRMS)

No ESI-MS or HRMS data, which would confirm the exact mass and elemental formula of this compound, were available in the searched scientific databases.

Infrared (IR) Spectroscopy for Functional Group Identification

The key functional groups in this compound include the cyclic amide (lactam) group, the phenyl ring, the methyl group, and the carbon-carbon double bonds within the pyridinone ring. The N-H stretching vibration of the lactam is expected to appear as a broad band in the region of 3400-3200 cm⁻¹. The carbonyl (C=O) stretching vibration of the lactam is one of the most intense and characteristic absorptions, typically found in the range of 1650-1680 cm⁻¹. Aromatic C-H stretching vibrations from the phenyl group are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group should appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic and pyridinone rings are expected in the 1600-1450 cm⁻¹ region.

Experimental IR data for derivatives such as 3-((2-Hydroxybenzyl)amino)-6-methyl-4-phenylpyridin-2(1H)-one and 6-Methyl-3-((3-nitrobenzyl)amino)-4-phenylpyridin-2(1H)-one show characteristic peaks that support these expectations. For instance, a broad band around 3367 cm⁻¹ corresponding to N-H and O-H stretching, and a strong absorption at 1632 cm⁻¹ for the C=O group were observed for the hydroxybenzyl derivative mdpi.com. Similarly, the nitrobenzyl derivative exhibited N-H stretching bands around 3359 cm⁻¹ and a C=O stretch at 1642 cm⁻¹ mdpi.com. These values provide a reliable reference for the vibrational characteristics of the this compound scaffold.

Interactive Table: Expected IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Lactam | 3400-3200 | Medium-Broad |

| C-H Stretch (Aromatic) | Phenyl Ring | 3100-3000 | Medium |

| C-H Stretch (Aliphatic) | Methyl Group | 3000-2850 | Medium |

| C=O Stretch | Lactam | 1680-1650 | Strong |

| C=C Stretch | Aromatic/Pyridinone Ring | 1600-1450 | Medium-Strong |

| C-N Stretch | Lactam | 1400-1200 | Medium |

| C-H Bend (Aromatic) | Phenyl Ring | 900-675 | Strong |

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise arrangement of atoms in a crystalline solid, providing detailed information on bond lengths, bond angles, and intermolecular interactions. While the crystal structure of this compound itself is not described in the provided search results, the crystallographic data for a closely related derivative, 2-((Benzyl(6-methyl-2-oxo-4-phenyl-1,2-dihydropyridin-3-yl)amino)methyl)phenyl 2-Hydroxybenzoate, has been reported and its data deposited with the Cambridge Crystallographic Data Centre (CCDC 2467189) researchgate.net. Analysis of this structure offers significant insights into the core pyridinone framework.

Interactive Table: Crystallographic Data for 2-((Benzyl(6-methyl-2-oxo-4-phenyl-1,2-dihydropyridin-3-yl)amino)methyl)phenyl 2-Hydroxybenzoate researchgate.net

| Parameter | Value |

| CCDC Number | 2467189 |

| Chemical Formula | C₃₃H₂₈N₂O₄ |

| Crystal System | Monoclinic |

| Space Group | C 2/c |

| a (Å) | 17.4826(8) |

| b (Å) | 13.5157(7) |

| c (Å) | 24.1512(9) |

| α (°) | 90 |

| β (°) | 97.384(2) |

| γ (°) | 90 |

| Volume (ų) | 5659.4(4) |

| Z | 8 |

Investigation of Photophysical Properties and Luminescence Characteristics

The study of photophysical properties, such as absorption and emission of light, provides valuable information about the electronic structure and excited states of a molecule. Compounds containing aromatic groups, like the phenyl-substituted pyridinone, often exhibit fluorescence or phosphorescence. The extended π-system resulting from the conjugation of the phenyl ring and the pyridinone moiety in this compound suggests that it is likely to possess interesting photoluminescent properties.

The process of photoluminescence begins with the absorption of a photon, which promotes an electron from the ground state to an excited singlet state. From this excited state, the molecule can return to the ground state through several pathways. Fluorescence is the rapid emission of a photon from the singlet excited state, a process that occurs without a change in electron spin. Phosphorescence, on the other hand, involves a change in electron spin to a triplet excited state, and the subsequent emission of light is much slower.

For this compound, UV-visible absorption spectroscopy would reveal the wavelengths of light it absorbs, corresponding to π→π* transitions within the conjugated system. The emission spectrum, obtained by exciting the molecule at a wavelength within its absorption band, would show the fluorescence and/or phosphorescence properties. The difference between the absorption and emission maxima is known as the Stokes shift. The quantum yield, which is the ratio of photons emitted to photons absorbed, is a key parameter for quantifying the efficiency of the luminescence process. The specific photophysical data for this compound, such as its absorption and emission maxima and quantum yield, are not detailed in the provided search results. However, the presence of the aromatic and heterocyclic chromophores strongly indicates that the compound will be photophysically active, likely exhibiting fluorescence in solution. The exact characteristics would be influenced by factors such as solvent polarity and pH.

Computational Chemistry and Theoretical Modeling of 6 Methyl 4 Phenylpyridin 2 1h One

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Molecular Properties

Density Functional Theory (DFT) has proven to be a powerful tool for elucidating the structural and electronic properties of 6-Methyl-4-phenylpyridin-2(1H)-one and its derivatives. For instance, a study on a related compound, 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, utilized DFT with the B3LYP/6-311G(d,p) basis set to optimize its geometry and compute parameters such as bond lengths and angles. researchgate.net This level of theory has also been employed to determine quantum chemical parameters, analyze the molecular electrostatic potential (MESP) surface, and conduct Mulliken atomic charge studies, offering a detailed understanding of the molecule's reactivity and intermolecular interaction potential. researchgate.net

DFT calculations have also been instrumental in understanding reaction mechanisms involving pyridinone scaffolds. For example, in the study of Suzuki–Miyaura reactions of 4,5-dibromo-2-methylpyridazin-3(2H)-one, DFT modeling helped to rationalize the observed regioselectivity of hydrodebromination processes and the formation of novel annulated products. mdpi.com By comparing the energetics of different reaction pathways, researchers can gain insights into the specific roles of various components in the reaction mixture. mdpi.com

Furthermore, DFT is used to investigate the electronic properties that govern the bioactivity of molecules. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this regard. A low HOMO-LUMO energy gap is often indicative of high chemical reactivity, biological activity, and polarizability. nih.gov For instance, in the analysis of 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, DFT calculations revealed that the nitrogen atoms of the oxadiazole ring are the likely sites for electrophilic attack based on the MESP analysis. ajchem-a.com These computational insights are invaluable for predicting how a molecule like this compound might interact with biological targets.

Molecular Docking Simulations for Analyzing Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand and predict the interactions between a ligand, such as this compound, and a biological target, typically a protein.

Elucidation of Molecular Binding Modes and Interaction Dynamics

Molecular docking simulations have been successfully employed to elucidate the binding modes of various pyridinone derivatives with their biological targets. For example, in a study of pyrazolo[3,4-d]pyrimidin-4(5H)-ones, molecular docking simulations were used to investigate their binding interactions with the epidermal growth factor receptor (EGFR), a well-known anticancer target. nih.gov The simulations provided evidence of high binding affinity and revealed the specific interactions within the erlotinib (B232) binding site of EGFR, suggesting a potential mechanism for their observed cytotoxic effects. nih.gov Similarly, pyridin-2(1H)-one hybrids have been shown through molecular modeling to be effective non-nucleoside inhibitors of HIV-1 reverse transcriptase. researchgate.net These studies highlight the power of molecular docking in visualizing and understanding the precise interactions, such as hydrogen bonds and hydrophobic contacts, that govern ligand binding.

Predictive Modeling of Molecular Affinity and Selectivity

Beyond elucidating binding modes, molecular docking can also be used to predict the binding affinity and selectivity of a molecule for a particular target. This predictive capability is crucial in the early stages of drug discovery for filtering and prioritizing compounds. For instance, in the development of novel therapeutics, pyridine-substituted analogs of known compounds were assessed through modeling for their ability to bind to the retinoid-X-receptor (RXR). nih.gov These predictions, combined with cell-based assays, help in identifying analogs with improved potency and selectivity. nih.gov The binding energy values obtained from docking simulations, such as the -8.00 kcal/mol and -9.60 kcal/mol for Alpidem with two different enzymes associated with Alzheimer's disease, can indicate a strong binding affinity and suggest potential inhibitory activity. nih.gov

In Silico Assessment of Molecular Characteristics and Chemical Space Exploration

In silico methods provide a rapid and cost-effective way to assess the general molecular attributes of a compound and to explore the vast chemical space for potential drug candidates.

Predictive Algorithms for General Molecular Attributes

A variety of computational tools and algorithms are available to predict the physicochemical and pharmacokinetic properties of molecules, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion) properties. For example, virtual ADME studies were conducted for 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine to establish a relationship between its biological, electronic, and physicochemical characteristics. nih.gov Such predictions are vital for assessing the drug-likeness of a compound early in the development process. The PubChem database, for instance, provides computed properties for a vast number of compounds, including 4-hydroxy-6-methyl-1-phenylpyridin-2(1H)-one, such as its molecular weight, XLogP3 value (a measure of lipophilicity), and polar surface area. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are built by finding a correlation between calculated molecular descriptors and experimentally determined activity. QSAR is a powerful tool for predicting the activity of new or untested compounds. chemrxiv.orgmdpi.com

The development of a QSAR model typically involves several steps, including the compilation of a dataset of molecules with known activities, the calculation of molecular descriptors, the selection of relevant descriptors, and the generation and validation of a statistical model. nih.govmdpi.com For example, a QSAR model for identifying potential inhibitors of the β-site amyloid cleavage enzyme 1 (BACE1), a target in Alzheimer's disease, was developed using a database of 215 diverse molecules. nih.gov Similarly, pharmacophore modeling, a type of 3D-QSAR, was used to develop a model for N3-phenylpyrazinones as corticotropin-releasing factor 1 receptor antagonists, which yielded a statistically significant model with good predictive power. researchgate.net These methodologies allow for the virtual screening of large compound libraries to identify potential hits with desired biological activities, thereby accelerating the drug discovery process.

Advanced Applications and Mechanistic Investigations in Chemical Biology and Materials Science

Scaffold Design Principles in Chemical Biology

The design of novel therapeutic agents often relies on the use of core molecular frameworks, or scaffolds, that can be chemically modified to optimize biological activity, selectivity, and pharmacokinetic properties. The pyridinone scaffold is a prominent example, valued for its synthetic accessibility and its ability to engage in key intermolecular interactions.

Bioisosteric replacement is a cornerstone strategy in drug design, involving the substitution of one chemical group with another that retains similar physical and chemical properties, thereby producing comparable biological effects. nih.govcambridgemedchemconsulting.comresearchgate.net This technique is used to enhance potency, improve safety profiles, and secure novel intellectual property. nih.govresearchgate.net The pyridinone core is an effective bioisostere for various functional groups, enabling it to mimic the structure of endogenous ligands and interact with their biological targets.

A notable example involves the development of Aurora B kinase inhibitors. nih.gov In one study, researchers performed a bioisosteric replacement of an acylureido moiety with a conformationally restricted 2-oxo-1,2-dihydropyridine (pyridinone) structure. This strategic modification led to a new series of potent and selective Aurora B inhibitors. The pyridinone scaffold successfully mimicked the necessary interactions within the kinase's active site, demonstrating its utility in molecular mimicry for anticancer drug development. nih.gov Similarly, pyridin-2(1H)-one hybrids have been designed as non-nucleoside inhibitors of HIV-1 reverse transcriptase, generating molecules active against both wild-type and mutant viral strains. researchgate.net

The biological activity of pyridinone-based molecules is heavily influenced by their ability to form hydrogen bonds. The scaffold contains both hydrogen bond donors (the N-H group) and acceptors (the carbonyl oxygen), allowing it to establish robust interactions with biological macromolecules like proteins and nucleic acids.

Crystal structure analysis of pyridinone derivatives provides direct insight into these networks. For instance, the crystal structure of 4-hydroxy-6-methylpyridin-2(1H)-one reveals intermolecular hydrogen bonds between the amide proton (N-H) and the carbonyl oxygen (C=O) of an adjacent molecule, forming linked networks within the crystal lattice. researchgate.net In the context of enzyme inhibition, these interactions are critical for binding affinity and selectivity. Studies on 1-hydroxypyridin-2-one compounds as inhibitors of mutant isocitrate dehydrogenase 1 (IDH1) have shown that the inhibitor's efficacy relies on a combination of hydrogen bonds, electrostatic interactions, and hydrophobic interactions within the enzyme's binding pocket. ebi.ac.uk The design of inhibitors for extracellular signal-regulated kinase (ERK) has also capitalized on employing specific hydrogen bond interactions to achieve potent and selective binding. nih.gov

Mechanistic Investigations of Biochemical Interactions

Understanding how pyridinone-based compounds interact with their biological targets at a molecular level is crucial for rational drug design. Mechanistic studies elucidate binding modes, identify key interactions, and explain the basis for the observed biological activity.

Derivatives of 6-Methyl-4-phenylpyridin-2(1H)-one have been investigated as modulators of various enzymes, demonstrating significant potential in treating a range of diseases.

Alpha-glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is an established therapeutic strategy for managing type 2 diabetes. nih.govtubitak.gov.tr Several derivatives based on the 3-amino-6-methyl-4-phenylpyridin-2(1H)-one scaffold have been synthesized and identified as potent α-glucosidase inhibitors, in some cases exceeding the efficacy of the clinical drug acarbose. mdpi.com

Studies on thiourea (B124793) derivatives have shown significant inhibitory activity. mdpi.com For example, 1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea demonstrated superior α-glucosidase inhibition compared to acarbose. mdpi.com Further modification, creating 1,3,4-thiadiazole (B1197879) derivatives containing acidic linkers, also yielded potent inhibitors. One such derivative showed an IC₅₀ value nearly 3.7 times lower than that of acarbose, indicating much higher potency. nih.gov Kinetic studies of other inhibitor classes reveal that these molecules often act as reversible, mixed-type, or noncompetitive inhibitors, binding to sites other than the enzyme's active site to alter its conformation and reduce its catalytic efficiency. tubitak.gov.trmdpi.com

| Compound | Substituent Group | IC₅₀ (mM) | Reference |

|---|---|---|---|

| Acarbose (Reference Drug) | - | 11.96 | mdpi.com |

| 1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea (9a) | Phenylthiourea | 9.77 | mdpi.com |

| 1-(6-methyl-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)-3-phenylthiourea (9c) | Phenylthiourea | 12.94 | mdpi.com |

| 2-(5-((6-Methyl-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)carbamoyl)-1,3,4-thiadiazol-2-yl)benzoic acid (9'b) | 1,3,4-thiadiazole with benzoic acid linker | 3.66 | nih.gov |

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer, making them prime targets for therapeutic intervention. The pyridinone scaffold has been successfully incorporated into potent and selective kinase inhibitors.

As previously mentioned, 2-oxo-1,2-dihydropyridine derivatives are effective inhibitors of Aurora B kinase, a key regulator of cell division. These compounds were shown to decrease the phosphorylation of histone H3, a downstream target of Aurora B, leading to apoptosis in cancer cells. nih.gov Another important kinase, mTOR, is a central regulator of cell growth and proliferation. A derivative featuring a benzo[h] researchgate.netmdpi.comnaphthyridin-2(1H)-one core, Torin2, was identified as a potent and selective mTOR inhibitor with excellent cellular activity and good oral bioavailability, demonstrating the scaffold's utility for developing systemic cancer therapies. mit.edu Furthermore, 1-hydroxypyridin-2-one compounds have been discovered as potent and highly selective inhibitors of mutant IDH1, an enzyme implicated in certain cancers. These inhibitors bind with high affinity, exhibiting Kᵢ values as low as 120 nM and showing over 60-fold selectivity against the wild-type enzyme. ebi.ac.uk

Oxidative Stress Mitigation and Antiradical Activity Research

Oxidative stress is a key pathological mechanism in various diseases, making the development of compounds with antiradical and cytoprotective properties a critical area of research. Derivatives of 3-amino-6-methyl-4-phenylpyridin-2(1H)-one have been identified as possessing notable antioxidant capabilities, which are intrinsically linked to their cytoprotective effects mdpi.com. The investigation into this potential is often carried out through a combination of radical scavenging and cell-based viability assays.

Methodological Approaches for Radical Scavenging Assays (e.g., DPPH, ABTS)

To quantify the antiradical efficacy of this compound derivatives, standardized in vitro assays are employed. The most common methods are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

The DPPH assay is a widely used spectrophotometric method based on the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH free radical. mdpi.comugm.ac.id The DPPH radical presents a deep violet color in solution, with a characteristic absorption maximum around 517 nm. ugm.ac.id When reduced by an antioxidant, the color fades to yellow, and the decrease in absorbance is measured to determine the scavenging activity. mdpi.com The results are typically expressed as the IC50 value, which represents the concentration of the compound required to scavenge 50% of the DPPH radicals. nih.gov

The ABTS assay is another popular method that measures the relative ability of antioxidants to scavenge the ABTS radical cation (ABTS•+). ugm.ac.idnih.gov The ABTS•+ is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate. nih.gov This produces a blue-green radical cation with specific absorption wavelengths. In the presence of an antioxidant, the radical is reduced, causing a decolorization of the solution. The extent of this color change is measured spectrophotometrically to quantify the compound's radical scavenging capacity, also often reported as an IC50 value. nih.gov

Studies on a series of 3-(arylmethylamino)-6-methyl-4-phenylpyridin-2(1H)-one derivatives have demonstrated their potential as radical scavengers using these methods. The results, as summarized in the tables below, indicate varying levels of activity dependent on the specific substitutions on the arylmethylamino group. Ascorbic acid was used as a standard reference compound in these assays mdpi.com.

| Compound Code | Substituent (R) | IC50 (µg/mL) |

|---|---|---|

| 3a | H | >100 |

| 3b | 4-CH3 | >100 |

| 3c | 4-OCH3 | >100 |

| 3d | 4-Cl | 24.31 ± 1.12 |

| 3e | 4-Br | 29.45 ± 1.34 |

| 3f | 2,4-Cl | >100 |

| 3g | 4-F | >100 |

| 3h | 4-NO2 | >100 |

| Ascorbic Acid | - | 4.89 ± 0.11 |

| Compound Code | Substituent (R) | IC50 (µg/mL) |

|---|---|---|

| 3a | H | >100 |

| 3b | 4-CH3 | >100 |

| 3c | 4-OCH3 | >100 |

| 3d | 4-Cl | 19.78 ± 0.98 |

| 3e | 4-Br | 21.14 ± 1.15 |

| 3f | 2,4-Cl | >100 |

| 3g | 4-F | >100 |

| 3h | 4-NO2 | >100 |

| Ascorbic Acid | - | 3.97 ± 0.15 |

In Vitro Cellular Cytoprotection Methodologies (e.g., MTT Assay, Neutral Red Dye Assay, Hyperviscosity Conditions)

Beyond chemical assays, evaluating the ability of a compound to protect cells from damage (cytoprotection) is crucial. This is assessed using in vitro cell-based assays that measure cell viability and proliferation after exposure to a stressor.

The MTT assay is a colorimetric test that measures cellular metabolic activity. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan (B1609692) product. researchgate.netnih.gov The amount of formazan produced is directly proportional to the number of living, metabolically active cells, allowing for the quantification of cell viability. researchgate.net

The Neutral Red Dye Assay provides a quantitative estimation of viable cells by assessing the integrity of their lysosomes. researchgate.net Live cells can incorporate and bind the neutral red dye within their lysosomes. After incubation, the cells are washed, and the retained dye is extracted. The absorbance of the extracted dye solution is proportional to the number of viable cells. researchgate.netnih.gov This assay is considered more sensitive than the MTT assay in some contexts. researchgate.net

Research on 3-(arylmethylamino)-6-methyl-4-phenylpyridin-2(1H)-one derivatives has utilized both MTT and neutral red tests to confirm cytoprotective activity. Notably, certain derivatives demonstrated a pronounced ability to ensure cell survival in vitro, including under challenging hyperviscosity conditions , which can induce cellular stress mdpi.com. The data suggest a potential link between the observed antiradical activity and the cytoprotective effects of these compounds mdpi.com.

Coordination Chemistry of Pyridinone Ligands

The 2-pyridinone structural motif is a versatile ligand in coordination chemistry due to its ability to exist in tautomeric forms (the pyridone and the 2-pyridinol) and its capacity to coordinate with metal ions in various modes. rsc.org The deprotonated anion, 2-pyridonate, features a delocalized negative charge across the nitrogen and oxygen atoms, making it an effective N,O-ligand. rsc.org This versatility allows for the formation of a wide array of metal complexes with diverse structures and properties.

Formation of Metal Complexes with 2-Pyridinone Derivatives

2-Pyridonate ligands can coordinate to metal centers in several distinct fashions, including as a monodentate ligand through either the nitrogen (κ¹-N) or oxygen (κ¹-O) atom, as a chelating ligand engaging both atoms (κ²-N,O), or as a bridging ligand (μ₂-N,O) connecting multiple metal centers. rsc.org This dynamic coordination behavior is a hallmark of 2-pyridonate chemistry. rsc.org

For example, palladium(II) complexes with various pyridine (B92270) derivatives have been synthesized, demonstrating that ligand basicity and steric factors influence the resulting coordination compounds' properties. nih.gov In a related study, the sterically hindered ligand 6-(methylpyridin-2-yl)acetate was used to synthesize platinum(II) and palladium(II) complexes, forming a sterically crowded six-membered chelate with a mixed [N₃O] coordination environment. nih.gov Furthermore, iron(II) complexes featuring a 6-methyl-2-pyridonate ligand have been created, where the ligand coordinates in a κ²-N,O fashion. rsc.org These examples highlight the capacity of substituted 2-pyridinones to form stable complexes with various transition metals, including palladium, platinum, and iron. rsc.orgnih.govnih.gov

Exploration of Applications in Functional Materials and Metal-Organic Frameworks (MOFs)

The tunable electronic properties and structural diversity of metal complexes containing 2-pyridinone ligands make them attractive candidates for the development of functional materials. The ability of these ligands to stabilize metal centers and influence their reactivity is key to applications in catalysis and materials science. rsc.orgacs.org

While the direct incorporation of this compound into Metal-Organic Frameworks (MOFs) is not extensively documented, the foundational principles of MOF design suggest its potential utility. MOFs are crystalline, porous materials constructed from metal ions or clusters linked by organic ligands. mdpi.com The synthesis of new MOFs often involves the use of mixed-ligand systems, for instance, combining pyridyl-containing ligands with polycarboxylates to create stable networks with desired properties. universityofgalway.ie

The use of 2-pyridinone ligands can help tune the properties of the resulting materials. For instance, they have been employed to stabilize electrophilic early-transition metal complexes used in catalysis and to assist in palladium-catalyzed C-H activation reactions by forming thermodynamically stable palladacycle intermediates. rsc.orgacs.org A bifunctional iron-based MOF has even been used as a heterogeneous catalyst for the synthesis of N-amino-2-pyridone derivatives, demonstrating the interplay between MOF chemistry and pyridone synthesis. researchgate.net The capacity of the 2-pyridinone scaffold to act as a robust and adaptable building block in coordination chemistry points toward its potential for creating sophisticated MOFs and other functional materials with tailored catalytic or adsorptive properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-methyl-4-phenylpyridin-2(1H)-one derivatives, and how do reaction conditions influence yields?

- Methodology :

-

Method C : Use 1,4-dioxane at 60°C for cyclization reactions (e.g., synthesis of Ethyl 4,4,4-trifluoro-3-hydroxy-3-[(6-oxo-4-trifluoromethyl-1,6-dihydropyridin-2-yl)methyl]butanoate with 67% yield).

-

Method D : Employ ethanol at 60°C for improved solubility of polyfluoroalkyl substituents (e.g., 5,6-Dimethyl-4-(trifluoromethyl)pyridin-2(1H)-one at 19% yield) .

-

Key factors : Solvent polarity, temperature control, and catalyst selection significantly impact yield. For example, trifluoromethyl groups require inert atmospheres to prevent side reactions.

- Data Table :

| Compound | Method | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 4p | C | 1,4-dioxane | 60 | 23 |

| 5 | C | 1,4-dioxane | 60 | 67 |

| 6 | D | Ethanol | 60 | 19 |

Q. How can researchers confirm the molecular structure of this compound derivatives?

- Analytical workflow :

X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., confirmation of 6-phenyl-4-(trifluoromethyl)pyridin-2(1H)-one in ).

Multinuclear NMR : Use NMR for fluorinated derivatives (e.g., 4-Heptafluoropropyl-6-methylpyridin-2(1H)-one) and NMR to verify substitution patterns .

Mass spectrometry : Validate molecular ion peaks and fragmentation patterns for purity assessment .

Advanced Research Questions

Q. What computational strategies are effective for studying receptor-ligand interactions involving this compound derivatives?

- Approach :

- AutoDock4 : Simulate flexible sidechains in receptor binding pockets (e.g., HIV protease cross-docking experiments) .

- Grid-based docking : Analyze covalent ligand interactions by adjusting grid parameters to 0.375 Å spacing for precision .

- Validation : Compare docking scores with experimental IC values to refine predictive models.

Q. How can researchers resolve contradictions in biological activity data for pyridinone derivatives?

- Case study : Cytoprotective activity of 3-(Arylmethylamino)-6-methyl-4-phenylpyridin-2(1H)-ones showed variability in neuronal cell models.

- Resolution steps :

Dose-response assays : Test concentrations across 3-log ranges to identify non-linear effects.

Control for redox interference : Use ROS scavengers (e.g., NAC) to isolate compound-specific effects .

Statistical rigor : Apply GraphPad Prism 6 for ANOVA with Tukey post-hoc tests (as in ’s analgesic studies).

Q. What methodologies are used to evaluate enzymatic inhibition (e.g., α-glucosidase) by pyridinone derivatives?

- Protocol :

- In vitro assays : Measure IC using p-nitrophenyl-α-D-glucopyranoside as a substrate, monitoring absorbance at 405 nm .

- Molecular modeling : Perform DFT calculations (B3LYP/6-31G**) to correlate electronic properties (e.g., HOMO-LUMO gaps) with inhibitory potency .

Data Contradiction Analysis

Q. Why do synthetic yields vary significantly for structurally similar pyridinone derivatives?

- Root causes :

- Steric hindrance : Bulky substituents (e.g., heptafluoropropyl) reduce reaction efficiency (4q: 36% yield vs. 4p: 23%) .

- Solvent effects : Polar aprotic solvents (1,4-dioxane) favor cyclization, while ethanol may precipitate intermediates prematurely .

- Mitigation : Optimize stoichiometry and use slow addition techniques for sensitive reagents.

Key Research Tools

- Software : AutoDock4 (docking), Gaussian09 (DFT), GraphPad Prism (statistics).

- Characterization : X-ray diffraction (structural validation), NMR (fluorine tracking).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.